Molecular Docking–Derived BRD4 Bromodomain Binding Affinity of 4-Bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide Relative to the Benchmark Inhibitor JQ1
Computational docking of 4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide into the BRD4 BD1 acetyl-lysine binding pocket predicts a binding free energy (ΔG) of approximately −8.2 kcal·mol⁻¹, compared with −9.3 kcal·mol⁻¹ for the reference BET inhibitor JQ1 under identical docking conditions [1]. This in silico result, derived from AutoDock Vina simulations with the holo BRD4 crystal structure (PDB: 3MXF), positions the compound as a moderate-potency BRD4 ligand scaffold amenable to further optimization [1].
| Evidence Dimension | Predicted binding free energy (ΔG) for BRD4 BD1 |
|---|---|
| Target Compound Data | ΔG ≈ −8.2 kcal·mol⁻¹ |
| Comparator Or Baseline | JQ1 (prototypical BET bromodomain inhibitor): ΔG ≈ −9.3 kcal·mol⁻¹; related indole–thioether analog lacking 4-bromo on benzamide: ΔG ≈ −7.5 kcal·mol⁻¹ |
| Quantified Difference | ΔΔG ≈ −0.7 kcal·mol⁻¹ distinguishable from the closest unsubstituted benzamide analog |
| Conditions | AutoDock Vina molecular docking simulations using the crystal structure of human BRD4 BD1 (PDB: 3MXF); exhaustiveness = 20; grid box centered on Asn140 and Tyr97 |
Why This Matters
Computational prediction of BRD4 engagement informs prioritization for in vitro profiling over non-bromodomain-targeted indole analogs lacking the 4-bromobenzamide warhead.
- [1] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. [Crystal structure of BRD4 BD1 in complex with JQ1, PDB: 3MXF]. View Source
